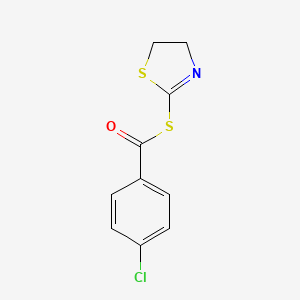
1-(3-phenoxypropoxy)-2,5-pyrrolidinedione
説明
1-(3-phenoxypropoxy)-2,5-pyrrolidinedione, also known as phencyclidine (PCP), is a synthetic dissociative drug that was developed in the 1950s for use as an anesthetic. However, due to its severe side effects, it was never approved for human use. PCP is a Schedule II controlled substance in the United States and is classified as a hallucinogen.
作用機序
PCP acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, PCP disrupts the normal functioning of the brain and produces a wide range of effects, including hallucinations, dissociation, and altered perceptions of time and space.
Biochemical and Physiological Effects
PCP has a wide range of biochemical and physiological effects on the body. It can cause elevated heart rate and blood pressure, respiratory depression, and seizures. It can also produce a state of dissociation, in which the user feels detached from their body and surroundings. Long-term use of PCP can lead to memory impairment, cognitive deficits, and other neurological problems.
実験室実験の利点と制限
PCP has several advantages as a research tool, including its ability to produce a wide range of effects on the brain and its potential to model certain psychiatric disorders. However, its use is limited by its potential for abuse and its severe side effects, which can make it difficult to study in humans.
将来の方向性
There are several potential future directions for research on PCP and related dissociative drugs. One area of interest is the development of new drugs that target the NMDA receptor in a more selective and specific manner. Another area of interest is the use of PCP and related drugs to study the neurobiology of addiction and to develop new treatments for drug abuse and addiction. Finally, there is a need for more research on the long-term effects of PCP and other dissociative drugs on the brain and body.
科学的研究の応用
PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs. It has been used to study the effects of NMDA receptor antagonists on the brain and to investigate the neurobiology of schizophrenia and other psychiatric disorders. PCP has also been used in animal models of addiction and to study the effects of chronic drug exposure on the brain.
特性
IUPAC Name |
1-(3-phenoxypropoxy)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-7-8-13(16)14(12)18-10-4-9-17-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUAIYJYZQKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4707134.png)
![N-(4-bromophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4707140.png)
![1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4707151.png)
![N-(3-chlorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4707159.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4707161.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4707171.png)
![5-methoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B4707175.png)
![4-tert-butyl-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B4707182.png)

![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4707203.png)

methanol](/img/structure/B4707217.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707223.png)